6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Some imidazole-containing compounds have been found to exhibit high cytotoxic activities when tested on certain cell lines .
Action Environment
The broad range of biological activities exhibited by imidazole-containing compounds suggests that they may be effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methyl-1H-benzo[d]imidazole core, followed by sulfonylation and subsequent cyclization to form the chromenone ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes, sensors, or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and chromenone derivatives, such as:
- 2-methyl-1H-benzo[d]imidazole
- 2H-chromen-2-one
- Sulfonylated imidazoles
Uniqueness
What sets 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one apart is its combined structural features, which confer unique chemical and biological properties
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
6-(2-methylbenzimidazol-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-18-14-4-2-3-5-15(14)19(11)24(21,22)13-7-8-16-12(10-13)6-9-17(20)23-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMCAUNDTJNDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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